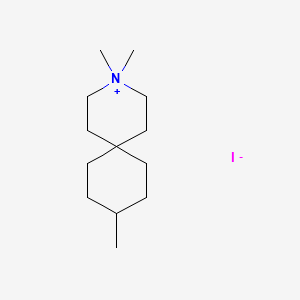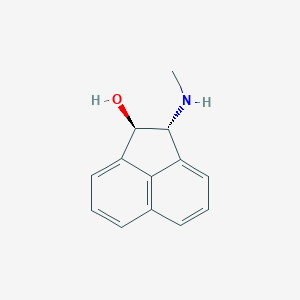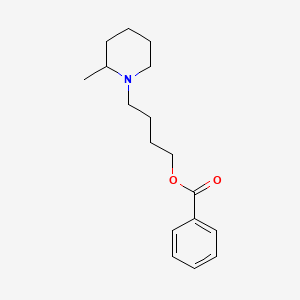
4-(2-Methylpiperidin-1-yl)butyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpiperidin-1-yl)butyl benzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-(2-Methylpiperidin-1-yl)butyl benzoate involves several steps. One common method includes the reaction of 2-methylpiperidine with butyl benzoate under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
4-(2-Methylpiperidin-1-yl)butyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
4-(2-Methylpiperidin-1-yl)butyl benzoate has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antiviral or antibacterial properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methylpiperidin-1-yl)butyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(2-Methylpiperidin-1-yl)butyl benzoate can be compared with other similar compounds, such as:
- 4-(2-Methylpiperidin-1-yl)butyl acetate
- 4-(2-Methylpiperidin-1-yl)butyl propionate
- 4-(2-Methylpiperidin-1-yl)butyl butyrate These compounds share a similar piperidine core but differ in their ester functional groups. The uniqueness of this compound lies in its specific benzoate ester group, which may confer distinct chemical and biological properties .
Properties
CAS No. |
64050-30-2 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-(2-methylpiperidin-1-yl)butyl benzoate |
InChI |
InChI=1S/C17H25NO2/c1-15-9-5-6-12-18(15)13-7-8-14-20-17(19)16-10-3-2-4-11-16/h2-4,10-11,15H,5-9,12-14H2,1H3 |
InChI Key |
UFMAXJGHHZKXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


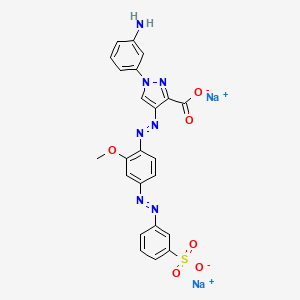
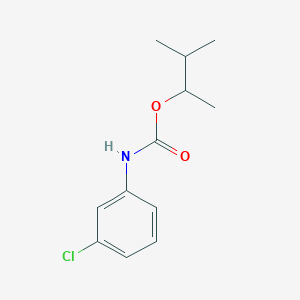
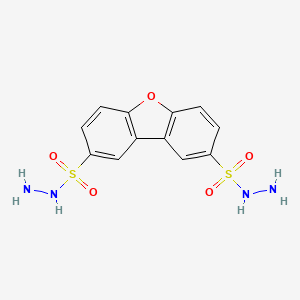
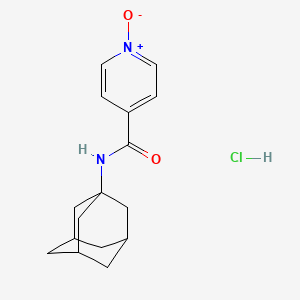

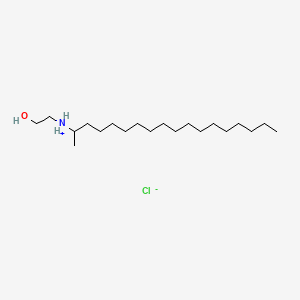

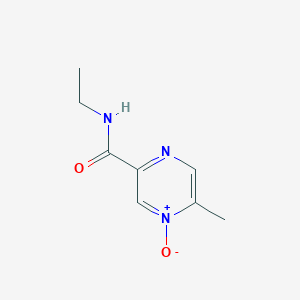

![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)

